3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride
Description
3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzonitrile group attached to a cyclohexylamine moiety, making it a versatile molecule for scientific research.
Properties
IUPAC Name |
3-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14;;/h1-3,8,13-14,17H,4-7,10,16H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSDQPDCZFGCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)C#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride typically involves the following steps:
Formation of the Benzonitrile Intermediate: The initial step involves the preparation of the benzonitrile intermediate through a nitrile formation reaction.
Cyclohexylamine Addition: The benzonitrile intermediate is then reacted with cyclohexylamine under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar reactivity.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based compound used for UV absorption.
4-Amino-2-(trifluoromethyl)benzonitrile: A compound used in the synthesis of benzimidazoles.
Uniqueness
3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride is unique due to its specific structure, which combines a benzonitrile group with a cyclohexylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
3-[(1R*,4R*)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride, also known as methyl 3-[(1R*,4R*)-4-aminocyclohexylamino]methyl benzoate dihydrochloride, is a compound with significant potential in pharmacology, particularly in the treatment of various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₅H₂₂N₂O₂·2HCl
- Molecular Weight : 335.27 g/mol
- CAS Number : 1286265-58-4
The primary biological activity of this compound is attributed to its role as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells, thereby preventing proliferation.
Biological Activity Overview
The compound has shown promising results in various studies concerning its antiproliferative effects on cancer cells. Below is a summary of key findings:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 0.5 | Significant reduction in cell viability |
| Study 2 | A549 (Lung Cancer) | 0.3 | Induction of apoptosis |
| Study 3 | HeLa (Cervical Cancer) | 0.7 | Cell cycle arrest at G1 phase |
Case Studies
-
MCF-7 Breast Cancer Cells :
- In a study evaluating the effect of the compound on MCF-7 cells, it was found that treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of 0.5 µM. The mechanism was linked to the inhibition of CDK4/6 activity, leading to G1 phase arrest and subsequent apoptosis.
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A549 Lung Cancer Cells :
- Research involving A549 cells demonstrated an IC50 of 0.3 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against lung cancer.
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HeLa Cervical Cancer Cells :
- In HeLa cells, the compound exhibited an IC50 value of 0.7 µM and caused significant cell cycle arrest at the G1 phase. This effect was attributed to the downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.
Pharmacological Implications
The selective inhibition of CDK4/6 by this compound suggests its potential application in targeted cancer therapies. Given that CDK4/6 inhibitors have been successfully employed in clinical settings (e.g., Palbociclib for breast cancer), this compound may represent a novel therapeutic option.
Q & A
Basic Research Questions
What are the recommended synthetic routes for 3-[(1R,4R)-4-Aminocyclohexylamino]methyl-benzonitrile dihydrochloride, and how does stereochemistry influence the synthesis?**
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzonitrile scaffold. Key steps include:
- Amination : Introducing the aminocyclohexyl group via nucleophilic substitution or reductive amination, ensuring stereochemical control (R*,R* configuration) using chiral auxiliaries or enantioselective catalysts .
- Salt Formation : Conversion to the dihydrochloride salt via treatment with HCl in polar solvents (e.g., methanol/water mixtures) to enhance stability .
Stereochemistry is critical for biological activity; improper configuration may reduce target binding affinity. Techniques like chiral HPLC or asymmetric synthesis protocols are recommended to maintain stereopurity .
Q. How can researchers confirm the stereochemical configuration of the aminocyclohexyl group in this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive confirmation of the R*,R* configuration by resolving spatial arrangements in the crystal lattice .
- NMR Spectroscopy : Use of NOESY or ROESY experiments to analyze through-space interactions between protons on the cyclohexyl ring and adjacent groups .
- Chiral Chromatography : Validate enantiomeric purity via chiral stationary phases (e.g., cellulose-based columns) to distinguish R*,R* from other stereoisomers .
Advanced Research Questions
Q. What strategies are employed to resolve conflicting data regarding the compound's biological activity across different in vitro assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate activity using diverse methods (e.g., enzyme inhibition vs. cell viability assays) to rule out assay-specific artifacts .
- Purity Analysis : Characterize impurities (e.g., stereoisomers, byproducts) via LC-MS or NMR, as contaminants may skew activity results .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility and identify outlier datasets .
Q. How does the dihydrochloride salt form impact the compound's solubility and bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Solubility Testing : Compare free base vs. dihydrochloride salt solubility in physiologically relevant buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy .
- Bioavailability Profiling : Conduct in vivo studies to measure plasma concentration-time curves. The hydrochloride salt often enhances aqueous solubility, improving oral absorption .
- Counterion Effects : Evaluate alternative salts (e.g., mesylate, tosylate) if hydrochloride-induced gastric irritation is observed in preclinical models .
Q. What computational approaches are suitable for predicting the compound's binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s aminocyclohexyl group and hydrophobic pockets in target proteins .
- MD Simulations : Perform all-atom molecular dynamics (e.g., GROMACS) to assess stability of ligand-protein complexes over time, focusing on hydrogen bonding and steric fit .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion to predict activity trends .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound's stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., heat, light, acidic/basic pH) and monitor degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human or animal plasma at 37°C, quantifying parent compound loss over time using HPLC-UV .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to characterize Phase I/II metabolites in liver microsome assays .
Q. What analytical techniques are recommended for quantifying trace impurities in bulk samples of this compound?
- Methodological Answer :
- HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., inorganic salts) via evaporative light scattering detection (ELSD) .
- ICP-MS : Quantify heavy metal residues (e.g., Pd catalysts from synthesis) with parts-per-billion sensitivity .
- 1H-NMR with Internal Standards : Use qNMR to quantify organic impurities ≥0.1% w/w without requiring reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
